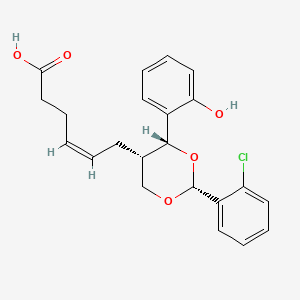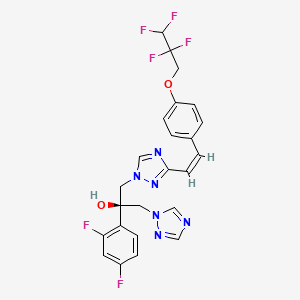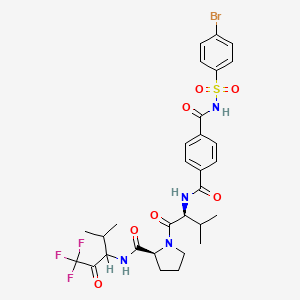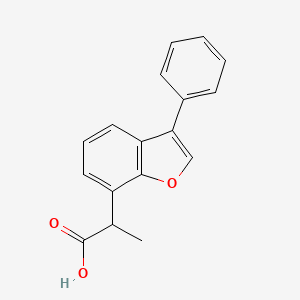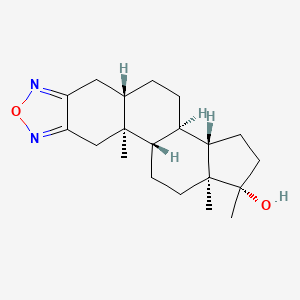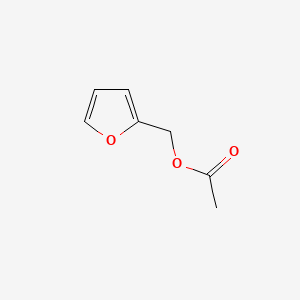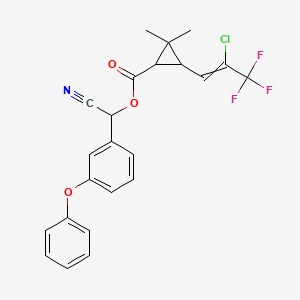
γ-氯氰菊酯
描述
Gamma-cyhalothrin is a broad-spectrum pyrethroid insecticide known for its high efficacy against a wide range of insect pests. It is a synthetic compound that mimics the structure and properties of naturally occurring pyrethrins found in chrysanthemum flowers. Gamma-cyhalothrin is particularly valued for its rapid action and long-lasting effects, making it a popular choice in agricultural and residential pest control .
作用机制
Target of Action
Gamma-Cyhalothrin is a broad-spectrum pyrethroid insecticide . Its primary targets are the sodium channels present in the nerve cells of insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .
Mode of Action
Gamma-Cyhalothrin acts as a fast-acting axonic excitotoxin . It interacts with its targets, the sodium channels, by preventing their closure . This action disrupts the functioning of the nervous system in the organism . The disruption of the sodium channels prevents proper nerve transmission, leading to paralysis and ultimately, the death of the insect .
Biochemical Pathways
The biochemical pathways affected by Gamma-Cyhalothrin primarily involve the neurological system of the insects. By interacting with the sodium channels, Gamma-Cyhalothrin disrupts the normal flow of sodium ions, which is crucial for the transmission of nerve impulses . This disruption affects the downstream neurological functions, leading to paralysis and death .
Pharmacokinetics
Gamma-Cyhalothrin exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is very poorly absorbed through the skin . Once absorbed, it is rapidly metabolized in the liver to inactive metabolites . These metabolites are excreted through both urine and feces . The oral bioavailability of Gamma-Cyhalothrin is 50% or higher .
Result of Action
The molecular and cellular effects of Gamma-Cyhalothrin’s action are primarily observed in the nervous system of the insects. The disruption of the sodium channels leads to a failure in the transmission of nerve impulses . This results in the paralysis of the insect, preventing it from performing its normal functions, and ultimately leading to its death .
Action Environment
Gamma-Cyhalothrin is a low aqueous solubility and volatile compound . It has a high mammalian toxicity and there is some concern regarding its potential to bioaccumulate . It is highly toxic to honeybees and many aquatic organisms and moderately toxic to birds and earthworms . Environmental factors such as temperature, pH, and the presence of organic matter can influence the compound’s action, efficacy, and stability .
科学研究应用
Gamma-cyhalothrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pyrethroid insecticides.
Biology: Researchers use gamma-cyhalothrin to investigate its effects on various biological systems, including its neurotoxic effects on insects.
Medicine: Studies are conducted to understand its potential impacts on human health and to develop antidotes for poisoning.
Industry: Gamma-cyhalothrin is widely used in agriculture to control pests in crops such as corn, oilseed rape, and cereals .
生化分析
Biochemical Properties
Gamma-Cyhalothrin interacts with various enzymes and proteins. For instance, it has been found to be degraded by bacterial strains such as Bacillus subtilis . These bacteria can degrade gamma-Cyhalothrin at high concentrations within 24 hours, indicating a strong biochemical interaction .
Cellular Effects
The cellular effects of gamma-Cyhalothrin are significant. It influences cell function by interacting with cell signaling pathways and affecting gene expression . This interaction can lead to changes in cellular metabolism, impacting the overall health and function of the cell .
Molecular Mechanism
At the molecular level, gamma-Cyhalothrin exerts its effects through binding interactions with biomolecules and enzymes. It can inhibit or activate enzymes, leading to changes in gene expression . This mechanism of action allows gamma-Cyhalothrin to exert its insecticidal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Cyhalothrin change over time. It has been observed that gamma-Cyhalothrin has a high level of stability and degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of gamma-Cyhalothrin vary with different dosages in animal models. High doses can lead to toxic or adverse effects . The specific threshold effects and the extent of these effects can vary depending on the animal model used .
Metabolic Pathways
Gamma-Cyhalothrin is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels . This interaction can influence the overall metabolic activity within the organism .
Transport and Distribution
Gamma-Cyhalothrin is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation . This distribution plays a crucial role in its overall activity and function .
Subcellular Localization
The subcellular localization of gamma-Cyhalothrin can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the overall impact of gamma-Cyhalothrin on the cell .
准备方法
Synthetic Routes and Reaction Conditions
Gamma-cyhalothrin is synthesized through a multi-step process involving the esterification of 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid with 3-phenoxy benzaldehyde in the presence of a cyanide source. This reaction produces a diastereoisomeric mixture, which is then epimerized to yield gamma-cyhalothrin .
Industrial Production Methods
Industrial production of gamma-cyhalothrin often involves a one-pot process where the chlorination and esterification steps are combined. This method enhances efficiency and reduces costs by minimizing the need for intermediate purification steps .
化学反应分析
Types of Reactions
Gamma-cyhalothrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Hydrolysis: In aqueous environments, gamma-cyhalothrin can hydrolyze, leading to the formation of less active compounds.
Photodegradation: Exposure to sunlight can cause gamma-cyhalothrin to break down into various products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Photodegradation: This process is facilitated by UV light
Major Products Formed
The major products formed from these reactions include various carboxylic acids and alcohols, which are generally less toxic and less active than the parent compound .
相似化合物的比较
Gamma-cyhalothrin is often compared with other pyrethroid insecticides, such as lambda-cyhalothrin. Both compounds share similar chemical structures and modes of action but differ in their efficacy and toxicity:
Lambda-cyhalothrin: A racemic mixture of two isomers, it is effective against a broad range of pests but is less potent than gamma-cyhalothrin.
Gamma-cyhalothrin: A single, resolved enantiomer, it is more potent and effective at lower doses compared to lambda-cyhalothrin
Similar Compounds
- Lambda-cyhalothrin
- Cypermethrin
- Permethrin
- Deltamethrin
These compounds are all synthetic pyrethroids with similar structures and insecticidal properties .
属性
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023997 | |
| Record name | alpha-Cyhalothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.3 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
68085-85-8, 91465-08-6 | |
| Record name | Cyhalothrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68085-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyhalothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
49.2 °C | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


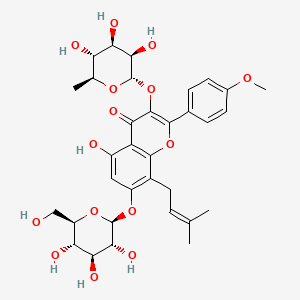


![(Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1674263.png)
![3-[[(1S)-1-[[(1S)-2-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxo-butan-2-yl]pyrrolidine-2-carbonyl]carbamoyl]propyl]carbamoyl]-5-phenylmethoxycarbonylamino-pentyl]carbamoyl]propanoic acid](/img/structure/B1674264.png)
